molecular formula C6H6N2O4S B6589470 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid CAS No. 2055841-46-6

4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid

Cat. No.: B6589470
CAS No.: 2055841-46-6
M. Wt: 202.19 g/mol
InChI Key: MFSXBUFVGCZJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid is a versatile heterocyclic building block designed for pharmaceutical research and development. This compound features a multifunctional thiazole core, presenting three distinct modification sites—the 4-amino group, the 5-methyl ester (methoxycarbonyl), and the 3-carboxylic acid—enabling sophisticated structure-activity relationship (SAR) studies and the construction of complex molecular architectures . Its high-value scaffold is particularly relevant in medicinal chemistry for the design and synthesis of potential enzyme inhibitors and anticancer agents. Research into analogous 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds has demonstrated that such structures can exhibit potent antiproliferative activity against challenging cancer cell lines, including melanoma and prostate cancer, by inhibiting tubulin polymerization . The presence of both carboxylic acid and ester functionalities within the same molecule also makes it a useful intermediate in polymer chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2055841-46-6

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

4-amino-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h7H2,1H3,(H,9,10)

InChI Key

MFSXBUFVGCZJCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C(=O)O)N

Purity

95

Origin of Product

United States

Preparation Methods

Foundation in Thiourea Reactivity

The cyclocondensation of thiourea with α-chloro carbonyl compounds is a cornerstone for constructing the thiazole core. In the context of 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, this method involves the reaction of a substituted α-chloro acryloyl chloride derivative with thiourea under acidic conditions. The process begins with the formation of an intermediate α-chloro carbonyl compound, which undergoes nucleophilic attack by thiourea’s sulfur atom, followed by cyclization to yield the thiazole ring.

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal RangeImpact on Yield
HCl Equivalents5–7Maximizes ring closure
Reaction Temperature60–65°CBalances kinetics and decomposition
Solvent SystemAcetic Acid/HClEnhances solubility

Alternative Pathways via Thiosemicarbazide Cyclization

Acidic Medium Optimization

Concentrated sulfuric acid or polyphosphoric acid (PPA) are preferred for cyclization due to their dual roles as catalyst and dehydrating agent. A 2018 study achieved 40–96% yields for similar thiadiazoles using ionic liquids (e.g., [emim][HSO₄]) with catalytic H₂SO₄. For this compound, this approach may reduce side reactions compared to HCl/acetic acid systems.

Solid-Phase Synthesis for Modular Assembly

Merrifield Resin-Based Approach

A traceless solid-phase method developed for 1,3-thiazole peptidomimetics involves three steps from Merrifield resin:

  • Resin functionalization : Attachment of a chloroacetyl group.

  • Cyclization : Treatment with thiourea to form the thiazole ring.

  • Cleavage : Hydrolysis to release the carboxylic acid.
    While this method currently targets peptidomimetics, substituting the chloroacetyl precursor with a methoxycarbonyl variant could enable tailored synthesis of the target compound.

Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis

AspectSolution-Phase (US7408069B2)Solid-Phase (RSC Adv. 2021)
Yield80–90%60–75%
Purification ComplexityHigh (recrystallization)Low (filtration)
ScalabilityIndustrialLaboratory

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .

Scientific Research Applications

4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Thiazole derivatives with substitutions at positions 3, 4, and 5 exhibit distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences References
4-Amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid 4-NH₂, 5-COOMe, 3-COOH C₆H₅N₂O₄S 201.18 g/mol Balanced polarity due to COOH and COOMe
4-Amino-1,2-thiazole-3-carboxylic acid hydrochloride 4-NH₂, 3-COOH (no COOMe) C₄H₅N₂O₂S·HCl 188.62 g/mol Higher polarity, reduced lipophilicity
5-(tert-Butoxycarbonylamino)-3-methyl-1,2-thiazole-4-carboxylic acid 5-Boc-NH, 3-Me, 4-COOH C₁₃H₁₆N₂O₃S 296.35 g/mol Bulkier tert-Boc group enhances stability
4,5-Dichloro-1,2-thiazole-3-carboxylic acid 4-Cl, 5-Cl, 3-COOH C₄HCl₂NO₂S 212.03 g/mol Increased electrophilicity, higher toxicity

Key Observations :

  • The methoxycarbonyl group in the target compound improves membrane permeability compared to polar carboxylic acid derivatives like .
  • Halogenated analogues (e.g., 4,5-dichloro) exhibit higher reactivity but may pose toxicity risks .
  • Boc-protected derivatives (e.g., ) are synthetically versatile but require deprotection for bioactivity.
Comparison with Oxazole and Triazole Derivatives

Oxazole and triazole systems are bioisosteres of thiazoles, with altered electronic and steric profiles:

Compound Name Core Structure Substituents Bioactivity Highlights References
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Oxazole 4-NH₂, 3-Me, 5-COOEt Antimicrobial (inferred)
3-Amino-1,2,4-triazole-5-carboxylic acid Triazole 3-NH₂, 5-COOH Antifungal, enzyme inhibition
4-Amino-5-(indol-4-yl)-1,2,4-triazole-3-thiol Triazole 4-NH₂, 5-indole, 3-SH Antifungal, nematicidal

Key Observations :

  • Oxazoles (e.g., ) often exhibit reduced metabolic stability compared to thiazoles due to lower aromaticity.
  • Triazole-thiols (e.g., ) show enhanced hydrogen-bonding capacity, improving target affinity in antimicrobial applications.

Biological Activity

4-Amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, with the CAS number 2055841-46-6, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound by reviewing relevant literature, highlighting case studies, and presenting data that elucidate its mechanisms of action.

Molecular Formula: C6H6N2O4S
Molecular Weight: 202.19 g/mol
IUPAC Name: this compound
InChI Key: MFSXBUFVGCZJCD-UHFFFAOYSA-N

PropertyValue
CAS No.2055841-46-6
Purity95%
Origin of ProductUnited States

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains by inhibiting essential protein synthesis, which is crucial for bacterial growth and replication. The compound's mechanism may involve the disruption of ribosomal function or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including melanoma and prostate cancer cells. The antiproliferative effects are attributed to the compound's ability to disrupt microtubule dynamics, thereby blocking mitosis and inducing apoptosis in malignant cells .

Case Study:
In a notable study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against human tumor cell lines. The results indicated that modifications to the thiazole core could enhance anticancer activity, with some derivatives showing IC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

  • Substituents on the Thiazole Ring: Variations in substituents can alter the compound's interaction with biological targets.
  • Linker Modifications: Changing the linker between thiazole and other functional groups can enhance or diminish activity.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Amino-5-chloro-2-methoxybenzoic acidBenzene derivativeAntimicrobial
4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazoleThiazole derivativeCytotoxic against cancer cells

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization: This disrupts microtubule formation necessary for mitosis.
  • Interference with Protein Synthesis: By targeting ribosomal functions or metabolic pathways in microorganisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiazole derivatives are prepared by reacting thiol-containing precursors (e.g., 4-amino-1,2,4-triazole-3-thiols) with chloroacetic acid derivatives under reflux conditions in polar solvents like ethanol or DMF . Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 8 hours to 30 minutes) while maintaining yields >85% . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) identifies the methoxycarbonyl group (δ 3.8–3.9 ppm) and thiazole ring protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carboxylic acid (δ 165–170 ppm) and carbonyl (δ 170–175 ppm) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular ion peak [M-H]⁻ at m/z 245.02 (calculated for C₇H₆N₂O₄S).
  • HPLC : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm ensures >97% purity .

Q. How does the substituent pattern on the thiazole ring influence bioactivity in related compounds?

  • Methodological Answer : Substituents at the 5-position (e.g., methoxycarbonyl) enhance electron-withdrawing effects, stabilizing the thiazole ring and modulating interactions with biological targets. For instance, in triazole-thiadiazole hybrids, electron-withdrawing groups improve anti-inflammatory activity by 40–60% compared to electron-donating substituents, as shown in COX-2 inhibition assays (IC₅₀ = 0.8–1.2 µM) . Structure-activity relationship (SAR) studies should systematically vary substituents and employ docking simulations to predict binding affinities .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for key steps like cyclization or ester hydrolysis . Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to maximize yield. For example, ICReDD’s workflow reduced optimization time for analogous reactions by 70% via iterative computational-experimental feedback loops .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Standardization : Use validated cell lines (e.g., RAW264.7 for anti-inflammatory assays) and reference compounds (e.g., indomethacin) .
  • Purity Control : Implement orthogonal analytical methods (e.g., LC-MS and elemental analysis) to ensure compound integrity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from multiple studies, adjusting for variables like concentration ranges and incubation times .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer :

  • Formulation : Prepare sodium salts (via NaOH neutralization) to enhance aqueous solubility for oral or IV administration.
  • Dosing : Use Sprague-Dawley rats (n=6/group) with doses ranging 10–100 mg/kg. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose are analyzed via LC-MS/MS .
  • Metabolite Profiling : Liver microsome assays (human/rat) identify primary metabolites, with CYP3A4 likely driving oxidation of the methoxycarbonyl group .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Scaling microwave-assisted reactions requires transitioning to flow reactors (e.g., Corning AFR) to maintain thermal control and prevent side reactions (e.g., hydrolysis of the methoxycarbonyl group). Regioselectivity is preserved by optimizing stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetic acid) and using phase-transfer catalysts (e.g., TBAB) . Pilot-scale batches (>100 g) should undergo rigorous DSC analysis to monitor polymorphic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.